molecular formula C15H11FO2 B2705823 4'-Fluoro-2-hydroxychalcone CAS No. 76626-08-9

4'-Fluoro-2-hydroxychalcone

Cat. No. B2705823
CAS RN: 76626-08-9
M. Wt: 242.249
InChI Key: XIPWKLRFTVMIGM-UHFFFAOYSA-N
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Description

4’-Fluoro-2-hydroxychalcone is a substituted acetophenone derivative . It’s a secondary metabolite of plants that belong to the flavonoid family .


Synthesis Analysis

The compound can be synthesized via aldol condensation of 4’-fluoro-2’-hydroxyacetophenone with appropriately substituted aldehydes followed by cyclization with hydrazine hydrate . Another method involves the use of palladium (II)-catalyzed oxidative cyclization .


Molecular Structure Analysis

The molecular formula of 4’-Fluoro-2-hydroxychalcone is C15H11FO2 . It consists of two aromatic rings bridged by an α,β-unsaturated carbonyl group .


Chemical Reactions Analysis

Chalcones like 4’-Fluoro-2-hydroxychalcone exhibit a variety of biological activities. They can undergo various chemical reactions, including dehydrogenation and oxidative cyclization .


Physical And Chemical Properties Analysis

The molecular weight of 4’-Fluoro-2-hydroxychalcone is 242.25 . It’s a hydroxy-substituted chalcone, which means it has hydroxy substituents located on its aromatic rings .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 4’-Fluoro-2-hydroxychalcone is not detailed in the search results, chalcones in general are known for their antioxidant, anti-inflammatory, antimicrobial, anticancer, antifungal, and antiviral properties .

Safety and Hazards

4’-Fluoro-2-hydroxychalcone may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, and to wear protective clothing and eye/face protection .

Future Directions

Research on chalcones like 4’-Fluoro-2-hydroxychalcone is ongoing, with studies exploring new approaches for their synthesis and investigating their array of pharmacological and biological effects . They show promise for new drug investigations and continue to be a focus in organic chemistry .

properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO2/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10,17H/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPWKLRFTVMIGM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-2-hydroxychalcone

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